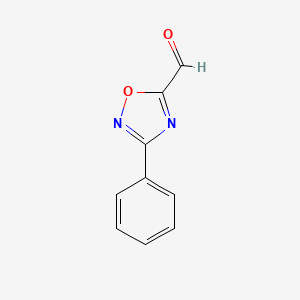

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILKDGOSWNDPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502908 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-75-1 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

Abstract

The this compound moiety is a crucial heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural features, including the bioisosteric properties of the 1,2,4-oxadiazole ring which can mimic ester and amide functionalities, make it a valuable scaffold for designing novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers and professionals in organic synthesis and drug discovery. We will dissect three robust, field-proven strategies: the oxidation of 5-functionalized precursors, the partial reduction of 5-carboxylic acid derivatives, and the oxidative cleavage of a 5-vinyl intermediate. Each pathway is detailed with mechanistic insights, step-by-step protocols, and a critical evaluation of its advantages and limitations, empowering chemists to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] This structure is not merely a synthetic curiosity; it is a privileged motif in pharmaceutical science due to its metabolic stability and its capacity to act as a bioisostere for esters and amides, enhancing drug-like properties such as oral bioavailability and cell permeability.[3] The aldehyde functionality at the C5 position of this compound serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations, to build molecular complexity and generate libraries of potential drug candidates.[4]

The synthesis of this specific aldehyde, however, presents a distinct challenge: the need to introduce or unmask a reactive aldehyde group on a pre-formed, stable heterocyclic core. This guide will navigate the complexities of this synthetic problem by presenting a retrosynthetic overview followed by a detailed examination of viable forward-synthesis pathways.

Retrosynthetic Analysis: Devising the Strategic Approach

A successful synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies three primary disconnection points centered on the C5-aldehyde group, leading to distinct and practical synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Experimental Protocols

The core of 1,2,4-oxadiazole synthesis typically involves the cyclization of an amidoxime with a carboxylic acid derivative.[5][6] The variation in our pathways lies in the nature of the C5 substituent introduced during this cyclization and its subsequent transformation into the aldehyde.

Common Starting Material: Synthesis of Benzamidoxime

The foundational precursor for all pathways is benzamidoxime, prepared from benzonitrile.

Protocol 1: Benzamidoxime Synthesis

-

Setup: To a solution of benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the benzonitrile is consumed (typically 5-6 hours).[5]

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Isolation: Add water to the residue. The benzamidoxime will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Pathway 1: Oxidation of 5-Functionalized Precursors

This strategy involves installing a group at the C5 position that can be readily oxidized to an aldehyde, such as a methyl or hydroxymethyl group.

Rationale: The oxidation of primary alcohols or activated methyl groups to aldehydes is a fundamental transformation in organic synthesis. This pathway leverages stable, easily prepared oxadiazole precursors. The key challenge is to employ an oxidant that is selective for the C5 side chain without affecting the phenyl or oxadiazole rings.

A. Synthesis via 5-Methyl-3-phenyl-1,2,4-oxadiazole

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijper.org [ijper.org]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, where it is often considered a "privileged" structure.[1] Its utility stems primarily from its function as a robust bioisostere for amide and ester functionalities, a role that can enhance metabolic stability and modulate target selectivity in drug candidates.[1][2] This guide focuses on a specific, functionally rich derivative: this compound. The presence of the phenyl group at the 3-position and a reactive carbaldehyde at the 5-position makes this molecule a highly valuable and versatile building block for the synthesis of more complex therapeutic agents.

This document provides a comprehensive analysis of the molecular structure, synthesis, physicochemical properties, reactivity, and spectroscopic profile of this compound. The insights are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their discovery programs.

Molecular Structure and Core Properties

This compound combines three key chemical motifs: an aromatic phenyl ring, the 1,2,4-oxadiazole heterocycle, and an electrophilic aldehyde functional group. This unique combination dictates its physical properties and chemical behavior.

A simplified representation of the molecule's connectivity.

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source / Method |

| Molecular Formula | C₉H₆N₂O₂ | Calculated |

| Molecular Weight | 174.16 g/mol | Calculated |

| Physical Form | Solid | |

| InChI Key | OILKDGOSWNDPRG-UHFFFAOYSA-N | |

| SMILES | O=CC1=NC(C2=CC=CC=C2)=NO1 | |

| Hazard Codes | H319: Causes serious eye irritation |

Synthesis and Purification

While multiple routes to 1,2,4-oxadiazoles exist, the most reliable and common laboratory-scale synthesis involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative.[3][4] For this compound, a logical synthetic pathway starts from benzamidoxime and a suitable two-carbon synthon bearing the aldehyde precursor.

A proposed synthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is a representative, two-step procedure. The causality behind the choices is as follows:

-

Step 1 (Cyclization): Ethyl oxalyl chloride is chosen as the C2-synthon because it readily acylates the amidoxime, and the resulting ester is stable enough for isolation before the subsequent reduction. Pyridine acts as a mild base to neutralize the HCl byproduct without promoting significant side reactions.

-

Step 2 (Reduction): Diisobutylaluminium hydride (DIBAL-H) is selected for the ester-to-aldehyde reduction. Its key advantage is the ability to perform this transformation at low temperatures (e.g., -78 °C), which prevents over-reduction to the alcohol—a common issue with stronger reducing agents like LiAlH₄.

Step 1: Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

-

Dissolve benzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the solution and stir for 10 minutes.

-

Add ethyl oxalyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), heat the mixture to reflux (approx. 40 °C) for 2-4 hours to facilitate the cyclodehydration step.

-

Cool the mixture, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the ester intermediate.[5]

Step 2: Reduction to this compound

-

Dissolve the purified ester from Step 1 (1.0 eq) in anhydrous toluene in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the final product by flash chromatography to obtain this compound.

Physicochemical Properties

Direct experimental data for this specific molecule is limited. The following table consolidates known information with predictions based on the well-understood chemistry of its constituent parts.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale / Reference |

| LogP | ~2.0 - 2.5 (Predicted) | The phenyl group increases lipophilicity, while the oxadiazole and aldehyde groups add polarity. The overall value is expected to be moderate, favoring cell permeability. |

| pKa | Weakly basic (Predicted) | The nitrogen atoms of the 1,2,4-oxadiazole ring exhibit weak basicity. Significant protonation requires strongly acidic conditions.[2] |

| Hydrogen Bond Acceptors | 3 (O1, N4, O-aldehyde) | Calculated from structure. Important for receptor interactions. |

| Hydrogen Bond Donors | 0 | Calculated from structure. |

| Rotatable Bonds | 2 (Phenyl-C3, C5-Aldehyde) | This limited rotation imparts a degree of conformational rigidity, which can be advantageous in drug design for reducing entropic penalties upon binding. |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų (Predicted) | Contributions from the oxadiazole ring and the carbonyl oxygen. This value is well within the range for good oral bioavailability.[6] |

| Solubility | Soluble in common organic solvents (DMSO, DMF, DCM, Acetone); poorly soluble in water. | Based on general properties of similar aromatic heterocyclic compounds. |

Chemical Reactivity and Stability

The reactivity profile is a duality governed by the stability of the oxadiazole core and the high reactivity of the aldehyde group.

Logical diagram of the primary reactivity pathways.

Stability of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and an inherently weak N-O bond.[2][7] This makes it the kinetic weak point of the heterocycle.

-

pH Stability: The ring is generally stable under physiological conditions (pH ~7.4), contributing to its success as a bioisostere. However, it is susceptible to degradation and ring-opening under strongly acidic or basic conditions.[2]

-

Thermal and Photochemical Rearrangements: Under thermal or photochemical stress, the weak N-O bond can cleave, initiating rearrangements to form more stable heterocyclic systems. The most notable of these is the Boulton-Katritzky Rearrangement (BKR), which can lead to the formation of different heterocycles depending on the substituents.[7]

Reactivity of the Aldehyde Moiety

The aldehyde group at the C5 position is the molecule's primary hub for synthetic elaboration. Its electrophilic carbon is a target for a wide array of nucleophiles, making it an exceptionally versatile functional handle for building molecular complexity. Key transformations include:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for library synthesis.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This provides access to another key functional group for drug design.

-

Reduction: Reduction to the primary alcohol is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to generate alkenes, enabling carbon-carbon bond formation and scaffold extension.

Spectroscopic Profile (Predicted)

Definitive characterization relies on a combination of spectroscopic techniques. The following are the expected key signals for structural confirmation.

-

¹H NMR:

-

Aldehyde Proton (CHO): A highly deshielded singlet expected in the δ 9.8-10.2 ppm range. Its integration to 1H is a key diagnostic feature.

-

Phenyl Protons (C₆H₅): A complex multiplet pattern between δ 7.5-8.2 ppm. The protons ortho to the oxadiazole ring will be the most downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon (CHO): A signal in the highly downfield region of δ 185-195 ppm.

-

Oxadiazole Carbons (C3 & C5): Two distinct quaternary signals expected around δ 165-175 ppm.

-

Phenyl Carbons (C₆H₅): Multiple signals in the aromatic region of δ 125-135 ppm, including a quaternary signal for the ipso-carbon attached to the oxadiazole ring.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1705-1725 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N Stretch (Oxadiazole): A strong band in the region of 1610-1640 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 174.04.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the aldehyde group ([M-29]⁺, loss of CHO) and cleavage of the phenyl group ([M-77]⁺, loss of C₆H₅).

-

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a strategic intermediate. The 1,2,4-oxadiazole scaffold itself is present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][8][9]

The aldehyde functionality on this specific scaffold enables its use as:

-

A Versatile Synthetic Hub: As detailed in the reactivity section, the aldehyde can be converted into a multitude of other functional groups, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

-

A Key Component in Fragment-Based Drug Design (FBDD): The molecule can act as a "fragment" that binds to a biological target. The aldehyde then serves as a vector for growing the fragment into a more potent lead compound.

-

An Electrophilic Warhead (with caution): While less common, aldehydes can form reversible covalent bonds (e.g., Schiff bases) with nucleophilic residues like lysine in an enzyme's active site. This mechanism can be explored for developing specific types of inhibitors.

-

Precursor for Advanced Therapeutics: Recent studies have shown that 1,2,4-oxadiazole derivatives are effective inhibitors of enzymes like the SARS-CoV-2 papain-like protease (PLpro), highlighting the timeliness and relevance of this scaffold in antiviral research.[10]

Conclusion

This compound is a high-value chemical entity for drug discovery and development. It synergistically combines the metabolic stability and bioisosteric advantages of the 1,2,4-oxadiazole core with the immense synthetic versatility of an aromatic aldehyde. Its predictable reactivity, coupled with a stable yet tunable heterocyclic core, makes it an ideal starting point for the design and synthesis of novel, complex, and potent therapeutic agents. A thorough understanding of its physicochemical properties and chemical reactivity is paramount for any researcher aiming to exploit its full potential in medicinal chemistry programs.

References

- The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals. BenchChem.

- Karimi, M. (2016) Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16.

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds.

- This compound AldrichCPR. Sigma-Aldrich.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society.

- Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. PubChem.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ipbcams.ac.cn [ipbcams.ac.cn]

A Comprehensive Technical Guide on the Biological Activities of 3-Phenyl-1,2,4-oxadiazole Derivatives: A Focus on Synthetic Utility and Therapeutic Potential

Abstract

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties and versatile biological activities.[1][2] Its derivatives are known to exhibit a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] This technical guide provides an in-depth exploration of the biological activities associated with the 3-Phenyl-1,2,4-oxadiazole core structure. Particular emphasis is placed on the synthetic versatility and pivotal role of the 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde intermediate. While direct biological studies on this specific aldehyde are not extensively documented, its chemical nature as a reactive aldehyde makes it a critical precursor for generating diverse libraries of bioactive molecules. This paper will detail the synthesis of this key intermediate, explore its derivatization potential, and provide a comprehensive overview of the mechanisms of action, structure-activity relationships, and experimental protocols relevant to its subsequent derivatives.

Part 1: The 1,2,4-Oxadiazole Core: A Privileged Scaffold

The 1,2,4-oxadiazole nucleus is of great interest to medicinal chemists for several key reasons. As a bioisostere, it can effectively mimic amide and ester functionalities, offering the potential for improved metabolic stability and pharmacokinetic profiles.[7] The nitrogen and oxygen heteroatoms within the ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[8] This structural and electronic foundation makes the 1,2,4-oxadiazole scaffold a versatile platform for designing novel therapeutic agents.[2][9]

Part 2: Synthesis of the Core Intermediate: this compound

The strategic synthesis of the this compound intermediate is paramount for accessing a wide range of derivatives. A robust and efficient synthetic pathway is crucial for drug discovery programs. The most common and reliable methods involve the cyclization of an amidoxime with a carboxylic acid derivative.

Rationale for Synthetic Approach

The chosen methodology, outlined below, involves a one-pot synthesis which is advantageous for its efficiency, reduced waste, and simplicity. The use of a Vilsmeier reagent to activate the carboxylic acid group is a key step, enabling the reaction to proceed under mild conditions with good to excellent yields.[10] This avoids the harsher conditions or less stable intermediates associated with using acyl chlorides.

Synthetic Workflow

The synthesis begins with readily available starting materials, benzonitrile and a protected hydroxyacetaldehyde derivative, proceeding through a key benzamidoxime intermediate.

Caption: General synthesis of this compound.

Part 3: From Intermediate to Bioactive Agent: The Role of the 5-Carbaldehyde Group

The aldehyde functionality at the 5-position is not merely a structural feature; it is a versatile chemical handle. Its reactivity allows for the straightforward synthesis of a vast array of derivatives through well-established chemical transformations. This enables the rapid exploration of the chemical space around the core scaffold, which is a cornerstone of modern drug discovery.

Caption: Derivatization potential of the 5-carbaldehyde intermediate.

Part 4: Major Biological Activities and Mechanisms of Action

Derivatives originating from the 3-phenyl-1,2,4-oxadiazole scaffold have demonstrated significant efficacy across multiple therapeutic areas.

Anticancer Activity

The anticancer properties of 1,2,4-oxadiazoles are among the most widely reported.[1][2][11] These compounds exert their effects through diverse mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.

-

Mechanism of Action: A primary mechanism is the induction of apoptosis (programmed cell death). Some derivatives have been shown to be potent activators of effector caspases, particularly Caspase-3 , which is a central executioner of apoptosis.[12] Activation of Caspase-3 leads to the cleavage of critical cellular proteins, ultimately resulting in cell death. Other anticancer mechanisms include the inhibition of crucial enzymes like histone deacetylases (HDACs), carbonic anhydrases, and various kinases that are overactive in cancer cells.[1][8][13]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature of substituents on the phenyl ring at the 3-position significantly influences cytotoxicity. The presence of electron-donating groups has, in some cases, been shown to increase anticancer activity.[1]

Caption: Simplified apoptosis pathway showing Caspase-3 activation.

-

Quantitative Data: In Vitro Cytotoxicity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole-imidazopyridine | MCF-7 (Breast) | 0.68 ± 0.03 | [3] |

| 1,2,4-Oxadiazole-imidazopyridine | A-549 (Lung) | 1.56 ± 0.061 | [3] |

| 1,2,4-Oxadiazole-5-fluorouracil | DU145 (Prostate) | 1.13 ± 0.55 | [14] |

| 1,2,4-Oxadiazole-5-fluorouracil | MDA MB-231 (Breast) | 0.93 ± 0.013 | [14] |

| 1,2,4-Oxadiazole-thiadiazole | A-549 (Lung) | 0.11 ± 0.051 | [3] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. 1,2,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

-

Mechanism of Action: In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and degradation of the inhibitory protein, IκB. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway by preventing the phosphorylation of NF-κB subunit p65, thereby blocking its nuclear translocation and subsequent pro-inflammatory gene expression.[4]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The 1,2,4-oxadiazole scaffold has been incorporated into molecules with broad-spectrum antibacterial and antifungal activity.[5][15][16]

-

Spectrum of Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[5][15] Notably, some compounds have also demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[17]

-

Causality of Experimental Choice: When screening for antimicrobial activity, it is crucial to test against a panel of clinically relevant and diverse microorganisms. This includes resistant strains like MRSA (methicillin-resistant S. aureus) to identify compounds that may overcome existing resistance mechanisms.

Neuroprotective Activity

Several 1,2,4-oxadiazole derivatives have been investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[6]

-

Mechanism of Action: A key strategy in Alzheimer's therapy is to boost the levels of the neurotransmitter acetylcholine. This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[18] Specific 1,2,4-oxadiazole derivatives have been designed as potent and selective inhibitors of these enzymes.[6][18] Molecular docking studies suggest these compounds fit into the active site gorge of the enzymes, forming key interactions that block substrate access.[6]

Part 5: Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, standardized and self-validating protocols are essential. The MTT assay is a cornerstone for assessing the cytotoxic (cell-killing) potential of novel compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 6: Conclusion and Future Directions

The 3-phenyl-1,2,4-oxadiazole scaffold is a validated and highly promising core for the development of novel therapeutics. The extensive body of research highlights its potential to yield potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents through the modulation of diverse biological targets.

The true untapped potential lies in the systematic exploration of derivatives synthesized from the This compound intermediate. This guide posits that this specific molecule is a gateway to novel chemical entities. Future research should focus on:

-

Library Synthesis: Generating diverse libraries of Schiff bases, hydrazones, and other derivatives from the 5-carbaldehyde intermediate.

-

High-Throughput Screening: Screening these new libraries against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

-

Computational Modeling: Using molecular docking and QSAR studies to rationalize the biological activities observed and to guide the design of next-generation compounds with enhanced potency and selectivity.

By leveraging the synthetic versatility of this core intermediate, researchers and drug development professionals can continue to unlock the full therapeutic potential of the 1,2,4-oxadiazole class of molecules.

References

-

Di Sarno, V., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health. [Link]

-

Gudipati, R., et al. (2019). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

-

Ibrahim, M. A. A., et al. (2024). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. [Link]

-

Singh, S., & Sharma, P. K. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Gholamzadeh, S., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. DARU Journal of Pharmaceutical Sciences. [Link]

-

Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Siddiqui, N., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of the Korean Chemical Society. [Link]

-

Gobbi, S., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2023). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. RSC Advances. [Link]

-

Kumar, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. [Link]

-

Keri, R. S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

-

de Oliveira, R. S., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Drug Targets. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie. [Link]

-

Khan, I., et al. (2024). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports. [Link]

-

Sharma, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry. [Link]

-

Yurttaş, L., et al. (2016). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Bukhari, A., et al. (2023). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Drug Design, Development and Therapy. [Link]

-

Al-Ostath, O. A., et al. (2024). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. [Link]

-

Anonymous. (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Yang, Y., et al. (2012). Synthesis and antibacterial activity of 1,2,4-oxadiazole derivatives. Semantic Scholar. [Link]

-

Rehman, S. U., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

Raza, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Wieczerzak, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Biadatti, T., et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Scientia Pharmaceutica. [Link]

-

Stochmal, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. [Link]

-

Di Sarno, V., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. ResearchGate. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Jha, K. K., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

De Vita, D., et al. (2018). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules. [Link]

Sources

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. jocpr.com [jocpr.com]

- 17. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde: A Predictive Guide for Researchers

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde. As a molecule of interest in medicinal chemistry and materials science, understanding its structural and electronic properties through spectroscopic characterization is paramount for researchers, scientists, and drug development professionals. This document offers a predictive framework based on established principles and data from analogous structures, coupled with field-proven insights into experimental design and data interpretation.

Introduction to this compound

This compound is a member of the oxadiazole family, a class of five-membered heterocyclic compounds that are prominent scaffolds in pharmaceutical development due to their diverse biological activities.[1][2] The presence of a phenyl group at the 3-position and a reactive carbaldehyde (aldehyde) group at the 5-position of the 1,2,4-oxadiazole ring suggests a molecule with potential for further synthetic elaboration and diverse chemical interactions. Accurate spectroscopic characterization is the cornerstone of confirming its molecular structure, assessing purity, and understanding its electronic environment, which are critical steps in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice for small organic molecules of this type due to its excellent dissolving power and relatively clean spectral window.[1]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~2830 and ~2730 | Medium, sharp | Aldehyde C-H Stretch | This pair of peaks is highly diagnostic for an aldehyde functional group. [3][4] |

| ~1710-1700 | Strong, sharp | Aldehyde C=O Stretch | The carbonyl stretch is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the oxadiazole ring. [5][6] |

| ~1610-1580 | Medium | C=N Stretch (Oxadiazole) | Characteristic stretching vibration for the carbon-nitrogen double bond within the heterocyclic ring. [1] |

| ~1600, ~1480 | Medium to weak | Aromatic C=C Stretch | These absorptions are characteristic of the phenyl ring. |

| ~1250-1000 | Medium to strong | C-O-C Stretch (Oxadiazole) | Corresponds to the stretching vibrations of the C-O-C linkage within the oxadiazole ring. [1] |

| ~770 and ~690 | Strong | Aromatic C-H Bending | Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. [1]Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Experimental Protocol: Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₉H₆N₂O₂) is 174.16 g/mol .

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 174 . Aromatic and heterocyclic systems are generally stable enough to produce a clear M⁺• peak. [7] Key Predicted Fragmentation Pathways:

-

Loss of a hydrogen radical (•H): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a strong [M-1]⁺ peak at m/z = 173 . [7][8]2. Loss of the aldehyde group (•CHO): Cleavage of the bond between the oxadiazole ring and the aldehyde group will result in the loss of a formyl radical, giving an [M-29]⁺ peak at m/z = 145 . [8][9]3. Oxadiazole Ring Cleavage: The 1,2,4-oxadiazole ring can undergo characteristic cleavage. A likely fragmentation is the loss of the benzonitrile radical (C₆H₅CN) from the [M-CHO]⁺ ion, or cleavage to form the benzonitrile cation at m/z = 103 . [10]4. Phenyl Cation: Further fragmentation can lead to the formation of the phenyl cation at m/z = 77 . [11]

Caption: Predicted EI-MS Fragmentation Pathway.

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint for its positive identification and structural verification. This guide outlines the predicted key spectroscopic features based on fundamental principles and data from related structures. The aldehydic proton signal above 10 ppm in ¹H NMR, the carbonyl carbon around 185 ppm in ¹³C NMR, the strong C=O stretch at ~1705 cm⁻¹ in the IR spectrum, and the characteristic fragmentation pattern in mass spectrometry (M⁺• at m/z 174, with key fragments at m/z 173, 145, and 103) collectively form a robust analytical profile. These predictive insights serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related oxadiazole derivatives.

References

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

-

Adarsh A.P., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Renewable Energy and Its Commercialization, 10(1), 10-16. [Link]

-

Guda, V. K. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. [Link]

-

Coppola, G. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from Rider University. [Link]

-

Witanowski, M., Biedrzycka, Z., & Webb, G. A. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry, 34(2), 148-151. [Link]

-

Boström, J., et al. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4993-5008. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Ağırbaş, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

-

ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link]

-

Chemistry Stack Exchange. (2016). mass spectrometry - EI-MS: M-28 peak in aldehydes. [Link]

-

McMurry, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning. [Link]

-

Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. [Link]

-

Patel, K. D., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry, Section B, 61B(12), 1284-1291. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). [Link]

-

SpectraBase. (n.d.). 3-Phenyl-1,2,4-oxadiazole. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Leite, L. F. C. C., et al. (2006). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Journal of the Brazilian Chemical Society, 17(1), 114-119. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

University of Calgary. (n.d.). IR: aldehydes. [Link]

-

Singh, P., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(2), 126-137. [Link]

-

Abraham, R. J. (2004). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Aalizadeh, R., et al. (2023). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. ChemRxiv. [Link]

-

SpectraBase. (n.d.). 1,2,4-Oxadiazole, 5-(4-nitrophenyl)-3-phenyl-. [Link]

-

Kletskov, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 835. [Link]

-

Selva, A. (1985). MASS SPECTROMETRY OF OXAZOLES. Organic Mass Spectrometry, 20(4), 269-278. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32. [Link]

-

Zhang, Y., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. Acta Pharmaceutica Sinica B, 12(7), 3021-3032. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

ResearchGate. (n.d.). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. [Link]

-

ResearchGate. (n.d.). Correlation between the experimental and calculated ¹³C-NMR chemical shifts. [Link]

-

Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. [Link]

-

Wang, M., et al. (2018). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. Molecules, 23(10), 2465. [Link]

Sources

- 1. journalspub.com [journalspub.com]

- 2. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

Preamble: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its value lies in its remarkable stability and its role as a bioisostere for amide and ester functionalities. This bioisosterism allows for the modification of lead compounds to improve their pharmacokinetic profiles, such as enhancing metabolic stability and oral bioavailability, without sacrificing pharmacodynamic activity. The phenyl-substituted 1,2,4-oxadiazole core, in particular, is a recurring motif in a plethora of biologically active molecules, demonstrating a wide spectrum of therapeutic potential. This guide provides a detailed technical overview of a specific, functionalized derivative, 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde, a versatile building block for further chemical elaboration.

Molecular Identification and Physicochemical Properties

Precise identification is paramount for any chemical entity. This compound is a solid material at room temperature. While a specific CAS number for the anhydrous form is not consistently cited in major databases, the dihydrate is registered under CAS Number 1559062-07-5 . For research and development purposes, it is crucial to ascertain the hydration state of the material in use, as it can influence solubility, reactivity, and quantitative analyses.

The fundamental physicochemical properties are summarized below. Note that some properties are calculated based on the molecular structure due to limited experimental data in publicly accessible literature.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆N₂O₂ | (Calculated) |

| Molecular Weight | 174.16 g/mol | (Calculated) |

| CAS Number | 1559062-07-5 (dihydrate) | BLDpharm[1] |

| MDL Number | MFCD08059879 | Sigma-Aldrich[2] |

| PubChem Substance ID | 329777191 | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| InChI | 1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H | Sigma-Aldrich[2] |

| SMILES | O=CC1=NOC(C2=CC=CC=C2)=N1 | (Structure-based) |

Note: Some commercial suppliers have listed inconsistent molecular formulas and weights for this compound. The values presented here are based on the correct chemical structure.

Synthesis Strategies and Mechanistic Considerations

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the chemical literature. The most prevalent and versatile approach involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, two primary retrosynthetic pathways can be envisioned.

Caption: Retrosynthetic analysis for this compound.

Pathway A: De Novo Ring Construction

This is the most direct conceptual route. The phenyl group at the 3-position originates from benzamidoxime, and the carbaldehyde at the 5-position is derived from a protected or masked form of glyoxylic acid.

Causality Behind Experimental Choices:

-

Starting Materials: Benzamidoxime is readily prepared from benzonitrile and hydroxylamine. For the C5 component, using a protected aldehyde, such as a dimethyl acetal of glyoxylic acid, is crucial. The free aldehyde is highly reactive and prone to self-condensation or other side reactions under the conditions required for oxadiazole formation.

-

Coupling and Cyclization: The reaction between the amidoxime and the carboxylic acid derivative is typically promoted by a coupling agent (like EDC/HOBt) to form an O-acyl amidoxime intermediate. This intermediate is often not isolated but is cyclized in situ by heating, sometimes with a dehydrating agent, to form the 1,2,4-oxadiazole ring. One-pot procedures are often favored for their efficiency.[3]

Generalized Experimental Protocol (Pathway A):

-

Amidoxime Formation: To a solution of benzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate. Heat the mixture at reflux for several hours until the nitrile is consumed (monitored by TLC). After cooling, the benzamidoxime can be isolated by filtration or extraction.

-

Coupling and Cyclization: In an inert atmosphere, dissolve the benzamidoxime and a protected glyoxylic acid derivative (e.g., methyl 2,2-dimethoxyacetate) in a suitable aprotic solvent like DMF or toluene.

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). Stir at room temperature for 6-12 hours to form the O-acyl intermediate.

-

Heat the reaction mixture to 100-120 °C for 4-8 hours to effect cyclodehydration. The progress of the reaction should be monitored by TLC or LC-MS.

-

Deprotection and Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, the acetal-protected oxadiazole, is then subjected to acidic hydrolysis (e.g., dilute HCl in THF/water) to reveal the aldehyde.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel.

Pathway B: Functional Group Interconversion of a Pre-formed Oxadiazole

This pathway is advantageous if a related 1,2,4-oxadiazole, such as the corresponding carboxylic ester, is more readily accessible. Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 37760-54-6) is a known compound and can be synthesized via the reaction of benzamidoxime with ethyl oxalyl chloride.[1]

Causality Behind Experimental Choices:

-

Reduction of the Ester: The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the oxadiazole ring. A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is ideal for the partial reduction of an ester to an aldehyde at low temperatures. Alternatively, a two-step reduction to the alcohol followed by oxidation is a more controlled and often higher-yielding approach.

-

Oxidation of the Alcohol: If the intermediate alcohol, (3-phenyl-1,2,4-oxadiazol-5-yl)methanol, is formed, it can be oxidized to the aldehyde using a variety of mild oxidizing agents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices as they are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Generalized Experimental Protocol (Pathway B):

-

Ester Reduction to Alcohol: Dissolve ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere. Add a solution of LiAlH₄ (or a similar hydride reducing agent) dropwise. Allow the reaction to warm to room temperature and stir until the ester is consumed. Carefully quench the reaction with water and a base (e.g., 1M NaOH), filter the aluminum salts, and extract the aqueous layer to isolate the crude (3-phenyl-1,2,4-oxadiazol-5-yl)methanol.

-

Alcohol Oxidation to Aldehyde: Dissolve the crude alcohol in an anhydrous solvent such as dichloromethane (DCM). Add Dess-Martin periodinane in one portion and stir at room temperature. The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product with DCM. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Spectral Characterization

| Technique | Expected Characteristics |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehydic proton (CHO).~8.1-8.3 ppm (m, 2H): Aromatic protons on the phenyl ring ortho to the oxadiazole.~7.5-7.7 ppm (m, 3H): Aromatic protons on the phenyl ring meta and para to the oxadiazole. |

| ¹³C NMR | ~185-190 ppm: Aldehydic carbonyl carbon.~170-175 ppm: C5 of the oxadiazole ring.~165-170 ppm: C3 of the oxadiazole ring.~125-135 ppm: Aromatic carbons of the phenyl ring. |

| FT-IR (cm⁻¹) | ~2820 and ~2720: C-H stretch of the aldehyde (Fermi doublet).~1700-1715: C=O stretch of the aldehyde.~1600-1620: C=N stretch of the oxadiazole ring.~1500-1580: C=C stretches of the aromatic ring. |

| Mass Spec. (EI) | m/z 174: Molecular ion (M⁺).Fragments corresponding to the loss of CO, N₂, and cleavage of the phenyl and oxadiazole rings. |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a valuable synthon for a wide range of chemical transformations.

Caption: Key reactions of the aldehyde moiety for library synthesis.

This reactivity allows for its use in combinatorial chemistry to generate libraries of diverse compounds for biological screening. The 1,2,4-oxadiazole scaffold itself is associated with a broad range of pharmacological activities, and derivatives of 3-phenyl-1,2,4-oxadiazole have shown particular promise.

-

Antiviral Agents: A notable application is in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Structure-activity relationship (SAR) studies on a series of 3-phenyl-1,2,4-oxadiazole derivatives identified potent inhibitors, highlighting the potential of this scaffold in developing novel antiviral therapeutics.

-

Anticancer Activity: The 1,2,4-oxadiazole ring is present in numerous compounds evaluated for their anticancer properties. These compounds can act through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.

-

Neurodegenerative Diseases: Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease, showing inhibitory activity against key enzymes like acetylcholinesterase.

-

Anti-inflammatory and Analgesic Properties: The structural rigidity and electronic properties of the oxadiazole ring have been exploited to design non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.

Conclusion

This compound is a strategically important heterocyclic building block. Its synthesis, while not yet detailed for this specific molecule in peer-reviewed literature, can be confidently approached through established methodologies for 1,2,4-oxadiazole formation or by functional group manipulation of related, commercially available precursors. The presence of a reactive aldehyde handle on a stable, biologically relevant phenyl-oxadiazole core makes this compound a valuable starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. As research into antivirals, anticancer agents, and treatments for neurodegenerative diseases continues, the utility of such versatile chemical tools is expected to grow.

References

-

Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. (n.d.). Retrieved January 18, 2026, from [Link]

-

Ali, T., & Siddiqui, N. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 59-66. Retrieved January 18, 2026, from [Link]

-

Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 887. Retrieved January 18, 2026, from [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(13), 10211-10231. Retrieved January 18, 2026, from [Link]

-

Kofanov, E. R. (2012). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Butlerov Communications, 30(4), 1-5. Retrieved January 18, 2026, from [Link]

-

PubChem. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]

-

Zábranský, M., et al. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 12(4), 713-729. Retrieved January 18, 2026, from [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. Retrieved January 18, 2026, from [Link]

-

Kumar, S., & Sharma, P. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 51(1), 65-70. Retrieved January 18, 2026, from [Link]

-

Pace, A., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2019(2-3), 376-391. Retrieved January 18, 2026, from [Link]

-

Guo, N., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128913. Retrieved January 18, 2026, from [Link]

Sources

- 1. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile bioisostere for amide and ester functionalities.[1] This guide provides a detailed examination of a specific, synthetically valuable derivative, this compound. We will dissect its molecular architecture through spectroscopic analysis, explore its conformational landscape using theoretical and experimental principles, and contextualize its utility as a building block in drug discovery. This document serves as a technical resource, blending foundational principles with practical methodologies for researchers engaged in the synthesis and application of heterocyclic compounds.

Molecular Architecture and Elucidation

The structural identity of this compound is defined by three key components: a phenyl group substituted at the C3 position of the heterocyclic core, the five-membered 1,2,4-oxadiazole ring, and a carbaldehyde (formyl) group at the C5 position. This arrangement offers a unique combination of aromaticity, hydrogen bonding potential, and a reactive handle for further synthetic elaboration.

Synthesis Strategy

The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative. In the case of this compound, the logical precursors are benzamidoxime and a protected form of glyoxylic acid or its synthetic equivalent.

A representative synthetic pathway involves the reaction of benzamidoxime with an activated carboxylic acid, followed by cyclization. This approach provides high yields and is amenable to a wide range of substrates.[2][3]

Caption: General synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Spectroscopic Signature

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[4]

| Technique | Expected Observations for this compound |

| ¹H NMR | ~10.1 ppm (s, 1H): Aldehydic proton (CHO).~8.2 ppm (m, 2H): Aromatic protons ortho to the oxadiazole ring.~7.6 ppm (m, 3H): Aromatic protons meta and para to the oxadiazole ring. |

| ¹³C NMR | ~185 ppm: Carbonyl carbon of the aldehyde.~175 ppm: C5 of the oxadiazole ring.~168 ppm: C3 of the oxadiazole ring.~127-134 ppm: Aromatic carbons of the phenyl ring. |

| IR (Infrared) | ~1710 cm⁻¹: Strong C=O stretch from the aldehyde.~1610 cm⁻¹: C=N stretch of the oxadiazole ring.[4]~1250 cm⁻¹: C-O-C stretch within the ring.[4] |

| MS (Mass Spec) | M⁺: A clear molecular ion peak corresponding to the exact mass of C₉H₆N₂O₂.Fragmentation: Potential loss of CO (aldehyde), and cleavage of the heterocyclic ring. |

Conformational Profile

While a 2D structure defines connectivity, the 3D conformation dictates how a molecule interacts with its environment, particularly biological receptors. The conformational landscape of this compound is primarily governed by the rotation around the single bond connecting the phenyl and oxadiazole rings.

Torsional Freedom and Planarity

The key degree of freedom is the dihedral angle (θ) between the planes of the phenyl ring and the 1,2,4-oxadiazole ring. Complete coplanarity (θ = 0°) would maximize π-system conjugation but is sterically hindered by the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the oxadiazole.

-

Computational Insights: Density Functional Theory (DFT) calculations on similar phenyl-heterocycle systems consistently predict a non-planar ground state. The energy minimum is typically found at a dihedral angle between 20° and 40°, representing a compromise between electronic stabilization (conjugation) and steric repulsion.[5]

-

Solid-State Evidence: Single-crystal X-ray diffraction studies of related 1,3,4-oxadiazole derivatives show that the dihedral angles between the central oxadiazole and adjacent phenyl rings can vary, often exhibiting a notable twist.[5][6] For example, in one furan-phenyl-oxadiazole derivative, the dihedral angles between the central ring and the pendant aromatic rings were found to be 3.34° and 5.7°.[6] This near-planarity suggests that crystal packing forces can significantly influence the final conformation.

The aldehyde group is expected to be largely coplanar with the oxadiazole ring to facilitate electronic communication, though slight out-of-plane deviations are possible.

Caption: Key rotational bond defining the molecular conformation.

Experimental Determination: X-ray Crystallography

The definitive method for determining a molecule's solid-state conformation is single-crystal X-ray diffraction.[7][8] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the critical torsional angles can be calculated.

The process of determining a crystal structure is a systematic workflow that bridges chemistry, physics, and computation.

Caption: Standard experimental workflow for X-ray crystallography.[7]

Reactivity and Application in Drug Discovery

The true value of this compound in a research context lies in its potential as a versatile intermediate.

-

Chemical Reactivity: The aldehyde group is a potent electrophile, making it a gateway to a vast array of chemical transformations. It readily participates in:

-

Reductive Amination: To install diverse amine functionalities, crucial for modulating solubility and receptor interactions.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling the extension of the molecular framework.

-

Condensation Reactions: To form imines, hydrazones, and other derivatives.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, providing alternative functional handles.

-

-

Medicinal Chemistry Relevance: The 1,2,4-oxadiazole ring is a privileged scaffold found in numerous biologically active agents.[2][9][10] Its presence imparts metabolic stability and favorable pharmacokinetic properties. Derivatives of 3-phenyl-1,2,4-oxadiazole have recently been identified as inhibitors of the SARS-CoV-2 main protease, highlighting the contemporary relevance of this core structure.[11] The title compound provides a platform to systematically explore structure-activity relationships (SAR) by modifying the C5 position, allowing researchers to fine-tune the molecule's properties to achieve desired biological activity against a host of therapeutic targets.[12]

Protocols

Illustrative Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

This is a general, illustrative protocol adapted from established literature procedures.[2][3]

-

Amidoxime Formation: Dissolve benzonitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine or potassium carbonate (1.5 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to yield benzamidoxime, which can be used without further purification.

-

Coupling and Cyclization: To a solution of benzamidoxime (1.0 eq) and a suitable carboxylic acid (e.g., a protected glyoxylic acid derivative) (1.1 eq) in an aprotic solvent like DMF, add a coupling agent such as HBTU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-18 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the target 1,2,4-oxadiazole.

-

Deprotection (if necessary): If a protected aldehyde precursor was used, perform the appropriate deprotection step to reveal the final this compound.

Protocol for Spectroscopic Characterization

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film on a salt plate for IR analysis. Dissolve a sub-milligram quantity in a suitable volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

-

¹H and ¹³C NMR Acquisition: Record spectra on a 400 MHz or higher spectrometer. Acquire a standard proton spectrum, followed by a carbon spectrum. If necessary, run 2D experiments like COSY and HSQC to confirm assignments.

-

FT-IR Analysis: Record the spectrum over a range of 4000-400 cm⁻¹. Identify and label the key vibrational frequencies corresponding to the major functional groups as listed in the table above.

-